REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[NH:10][C:11]([C:13]1[S:17][C:16]([NH:18]C(=O)OC(C)(C)C)=[N:15][C:14]=1[CH3:26])=[O:12]>FC(F)(F)C(O)=O>[NH2:18][C:16]1[S:17][C:13]([C:11]([NH:10][C:3]2[C:4]([CH3:9])=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=2[CH3:1])=[O:12])=[C:14]([CH3:26])[N:15]=1
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Name
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[5-[[(2,4,6-Trimethylphenyl)amino]carbonyl]-4-methyl-2-thiazolyl]carbamic acid, 1,1-dimethylethyl ester
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Quantity
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10 g
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Type
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reactant
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Smiles
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CC1=C(C(=CC(=C1)C)C)NC(=O)C1=C(N=C(S1)NC(OC(C)(C)C)=O)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solution was concentrated under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted with EtOAc (700 mL)
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Type
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WASH
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Details
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washed with 5% aq. KHCO3 solution (400 mL, 2×), water, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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WASH
|
Details
|
The residue was washed with ether (200 mL) and acetonitrile (100 mL)
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Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C)C(=O)NC1=C(C=C(C=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |